Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol is a complex organic compound known for its unique structure and properties It is characterized by the presence of an acetic acid group, a phenol group, and a hexyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol typically involves multiple steps, starting with the preparation of the hexyloxirane intermediate. This intermediate is then reacted with a suitable phenol derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction parameters and the use of cost-effective raw materials are crucial for the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Scientific Research Applications
Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various biochemical reactions, while the hexyloxirane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate biological processes and pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3-[7-(3-methyloxiran-2-yl)heptyl]phenol
- Acetic acid;3-[7-(3-ethyloxiran-2-yl)heptyl]phenol
- Acetic acid;3-[7-(3-propyloxiran-2-yl)heptyl]phenol
Uniqueness
Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol is unique due to its specific hexyloxirane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and functionality compared to its similar counterparts.
Properties
CAS No. |
61549-13-1 |
---|---|
Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol |
InChI |
InChI=1S/C21H34O2.C2H4O2/c1-2-3-4-9-15-20-21(23-20)16-10-7-5-6-8-12-18-13-11-14-19(22)17-18;1-2(3)4/h11,13-14,17,20-22H,2-10,12,15-16H2,1H3;1H3,(H,3,4) |
InChI Key |
TUOCMXAIGGMICT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCC2=CC(=CC=C2)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.